molecular formula C6H3ClO3S B8635114 (3-Chlorothiophen-2-yl)-oxo-acetic acid

(3-Chlorothiophen-2-yl)-oxo-acetic acid

Cat. No.: B8635114
M. Wt: 190.60 g/mol
InChI Key: PZVOBTBSLYUUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chlorothiophen-2-yl)-oxo-acetic acid is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 3-position and an oxo-acetic acid moiety at the 2-position. These analogs share key functional groups, such as the oxo-acetic acid unit and halogenated aromatic systems, which influence reactivity, stability, and biological activity .

Properties

Molecular Formula

C6H3ClO3S

Molecular Weight

190.60 g/mol

IUPAC Name

2-(3-chlorothiophen-2-yl)-2-oxoacetic acid

InChI

InChI=1S/C6H3ClO3S/c7-3-1-2-11-5(3)4(8)6(9)10/h1-2H,(H,9,10)

InChI Key

PZVOBTBSLYUUGD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)C(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The oxo-acetic acid group (-COCOOH) is a common motif in bioactive and synthetic compounds. Substituents on the aromatic or heterocyclic ring significantly alter physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Properties of Selected Oxo-Acetic Acid Derivatives
Compound Name Substituent/Ring System Molecular Formula Melting Point (°C) Key Data Source
(3-Chlorothiophen-2-yl)-oxo-acetic acid Thiophene (3-Cl) + oxo-acetic acid C₆H₃ClO₃S Not reported Inference
rel-(5R,6S,7S)-[...]oxo-acetic acid (3g) Thiopyrano-thiazole + 4-Cl-phenyl C₂₀H₁₄ClNO₄S₂ 178–180
2-(3-Chlorophenyl)-2-oxoacetic acid Phenyl (3-Cl) + oxo-acetic acid C₈H₅ClO₃ Not reported
2-(3-Fluorophenyl)-2-oxoacetic acid Phenyl (3-F) + oxo-acetic acid C₈H₅FO₃ Not reported
Hamigeroxalamic acid (1) Vinylphenyl + oxalamic acid C₁₀H₉NO₄ Amorphous powder
{(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)...} Rhodanine + pyridinylidene C₁₁H₇N₂O₃S₂ Not reported

Key Observations :

  • Ring Systems: Thiophene (in the target compound) vs. phenyl () or thiopyrano-thiazole () rings. Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to benzene derivatives .
  • Halogen Effects: Chlorine (electron-withdrawing) in 3g () and 2-(3-Chlorophenyl)-2-oxoacetic acid () increases acidity of the oxo-acetic acid group compared to non-halogenated analogs. Fluorine () may further modulate lipophilicity and metabolic stability .
  • Biological Activity: The rhodanineacetic acid derivative in exhibits antifungal activity against Candida species, attributed to the thiazolidinone ring and conjugated double bond system . The target compound’s thiophene ring could similarly influence bioactivity.

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